molecular formula C15H14ClNO3 B3211042 (3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone CAS No. 1082821-61-1

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B3211042
CAS No.: 1082821-61-1
M. Wt: 291.73 g/mol
InChI Key: LXRBDSLSJUTQTD-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS No: 1082821-61-1) is a high-purity benzophenone derivative with a molecular formula of C 15 H 14 ClNO 3 and a molecular weight of 291.73 g/mol . This compound, supplied with a purity of ≥95% to ≥97% , is a specialized research chemical designed for laboratory investigations. As a chalcone derivative, this compound is of significant interest in scientific research due to the versatile biological activities associated with its structural family . Chalcones are widely studied for their potential antimicrobial and antiviral applications , with mechanisms of action that may involve the inhibition of key viral enzymes and bacterial targets, such as DNA gyrase or efflux pumps . Furthermore, structural analogs of this methanone have demonstrated promising anticancer properties in research settings, showing activity against cell lines such as epidermoid carcinoma (A-431) and T-cell leukemia (Jurkat) by modulating cell signaling pathways and inducing apoptosis . Its chemical structure, featuring a 3-amino-4-chlorophenyl group and a 3,4-dimethoxyphenyl group linked by a ketone bridge, makes it a valuable versatile synthetic building block for constructing more complex organic molecules in medicinal chemistry and drug discovery programs . Researchers should note that this product is classified with the signal word "Warning" and carries specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are required. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-6-4-10(8-14(13)20-2)15(18)9-3-5-11(16)12(17)7-9/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBDSLSJUTQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Halogenated Phenyl Analogs
  • Example: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone Structure: Replaces the 3-amino group with a 4-chloro substituent. Synthesis: Typically prepared via Friedel-Crafts acylation or nucleophilic substitution.
  • Example: (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime Structure: Features a 4-fluoro substituent and an oxime group. Synthesis: Synthesized via refluxing with NH₂OH·HCl and CH₃COONa in ethanol, achieving >95% yield . Key Difference: The oxime group introduces nucleophilic character, enabling further functionalization.
(b) Amino-Functionalized Analogs
  • Example: 1,3-Bis(3-amino-4-chlorobenzoyl)benzene Structure: Dimeric form with two 3-amino-4-chlorophenyl groups. Key Difference: Increased molecular weight (C₂₀H₁₄Cl₂N₂O₂) enhances steric hindrance and reduces solubility compared to the monomeric target compound .
(c) Heterocyclic Derivatives
  • Example: (3,4-Dimethoxyphenyl)(thiazolyl)methanones (e.g., compounds 8k, 8l, 8m) Structure: Incorporates thiazole rings and alkyl/aryl amines. Synthesis: Prepared via cyclization reactions using isothiocyanates and cyanamide . Key Difference: Thiazole moieties enhance interactions with kinase active sites, making these derivatives potent CDK9 inhibitors .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Properties
(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone 291.73 3-Amino, 4-Cl, 3,4-di-OCH₃ Polar due to -NH₂; lab-stable
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone 290.74* 4-Cl, 3,4-di-OCH₃ Less polar; GHS-classified
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime ~293.28* 4-F, 3,4-di-OCH₃, oxime High synthetic yield (>95%)
1,3-Bis(3-amino-4-chlorobenzoyl)benzene 393.25 Two 3-amino-4-Cl groups Low solubility; dimeric structure

*Calculated based on molecular formula.

Biological Activity

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features an amino group, a chloro substituent, and two methoxy groups on phenyl rings, which contribute to its unique reactivity and biological effects. The presence of these functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, exhibit potent antimicrobial properties. A study assessed various chalcones for their ability to inhibit microbial growth and found that many derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Chalcone Derivatives

CompoundMicroorganism TestedInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20
Reference Drug (Ampicillin)E. coli22
Reference Drug (Gentamicin)S. aureus25

This table illustrates the compound's competitive efficacy compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The mechanism involves modulation of cell signaling pathways that lead to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
A-43115Doxorubicin 10
Jurkat12Doxorubicin 8

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Signal Pathway Modulation : It influences pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Antiviral Potential : A study evaluated the efficacy of various chalcones as inhibitors of the SARS-CoV-2 main protease (M pro). Molecular docking studies revealed that derivatives similar to this compound showed binding affinities comparable to existing antiviral drugs .
  • Cytotoxicity Assessment : In vitro tests demonstrated that this compound exhibited cytotoxic effects on multiple cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving benzophenone intermediates. For example, thiazole derivatives of structurally related methanones (e.g., (4-Amino-2-(benzylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone ) are synthesized using precursors like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and benzoyl isothiocyanate under basic conditions (e.g., sodium methoxide). Yields range from 12–24%, influenced by stoichiometry, temperature (e.g., reflux in ethanol), and purification methods (e.g., column chromatography) .
  • Key Data :

PrecursorCatalystSolventYield
Benzoyl isothiocyanateNaOMeEthanol12–24%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) are key markers. The amino group (δ 5–6 ppm) may show broad peaks due to hydrogen bonding.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 302.7 ([M+H]⁺) for C₁₅H₁₃ClNO₃. Fragmentation patterns should align with cleavage at the methanone bridge.
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Related benzophenones degrade via hydrolysis of the methoxy or amino groups; use inert atmospheres (N₂) and desiccants for long-term storage. Impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone may form under acidic conditions .

Advanced Research Questions

Q. What strategies enhance selectivity in synthesizing derivatives of this compound for structure-activity studies?

  • Methodological Answer : Introduce regioselective substituents via:

  • Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the chlorophenyl ring.
  • Enzyme-Mediated Modifications : Lipase-catalyzed acetylation of the amino group for controlled functionalization .

Q. How can computational models predict the compound’s interaction with biological targets like kinases?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against CDK9 or related enzymes. Key steps:

Optimize the compound’s 3D structure (DFT at B3LYP/6-31G* level).

Identify binding pockets (e.g., ATP-binding site of CDK9).

Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

  • SAR Insight : The 3,4-dimethoxy moiety enhances hydrophobic interactions, while the amino group may form hydrogen bonds with catalytic lysine residues .

Q. What analytical methods are validated for quantifying trace impurities in this compound?

  • Methodological Answer : Use HPLC-UV/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Key impurities include:

  • Impurity A : (4-Chlorophenyl)(4-hydroxyphenyl)methanone (limit: ≤0.15%).
  • Impurity B : Oxidative byproducts from methoxy groups.
  • Validation Parameters : Linearity (R² > 0.999), LOQ ≤ 0.05%, recovery 98–102% .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

  • Methodological Answer : In vitro kinase assays (e.g., CDK9 inhibition IC₅₀) paired with cellular assays (e.g., apoptosis in cancer lines). The compound’s rigidity and planar structure may competitively block ATP binding, as seen in analogs like (4-Amino-thiazol-5-yl)methanones .

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : reports low yields (12–24%) for similar compounds due to side reactions. Mitigate via stepwise addition of reagents and microwave-assisted synthesis to reduce reaction time.
  • Degradation Pathways : Conflicting data on stability ( vs. 10) suggests context-dependent degradation. Always validate storage conditions with stress testing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone
Reactant of Route 2
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(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone

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